molecular formula C9H8Cl2O3 B15290140 Dichlorprop D6 (ring D3, 3,3,3-D3) CAS No. 2714486-34-5

Dichlorprop D6 (ring D3, 3,3,3-D3)

Cat. No.: B15290140
CAS No.: 2714486-34-5
M. Wt: 241.10 g/mol
InChI Key: MZHCENGPTKEIGP-RLTMCGQMSA-N
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Description

Dichlorprop D6 (ring D3, 3,3,3-D3) is a stable isotope-labelled compound used primarily as a reference standard in environmental analysis and testing. It is a derivative of dichlorprop, a common herbicide, and is labelled with deuterium atoms, which makes it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorprop D6 (ring D3, 3,3,3-D3) involves the incorporation of deuterium atoms into the molecular structure of dichlorprop. The process typically starts with the deuteration of the aromatic ring and the side chain. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Dichlorprop D6 (ring D3, 3,3,3-D3) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet the standards required for reference materials .

Chemical Reactions Analysis

Types of Reactions

Dichlorprop D6 (ring D3, 3,3,3-D3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, which are useful in various analytical and research applications .

Scientific Research Applications

Dichlorprop D6 (ring D3, 3,3,3-D3) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dichlorprop D6 (ring D3, 3,3,3-D3) is similar to that of dichlorprop. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the target plants. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development .

Comparison with Similar Compounds

Similar Compounds

    Dichlorprop: The non-deuterated form of Dichlorprop D6 (ring D3, 3,3,3-D3), commonly used as a herbicide.

    Mecoprop: Another synthetic auxin herbicide with a similar structure and mode of action.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.

Uniqueness

The uniqueness of Dichlorprop D6 (ring D3, 3,3,3-D3) lies in its deuterium labelling, which makes it an invaluable tool in analytical chemistry and research. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in various studies .

Properties

CAS No.

2714486-34-5

Molecular Formula

C9H8Cl2O3

Molecular Weight

241.10 g/mol

IUPAC Name

3,3,3-trideuterio-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)propanoic acid

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/i1D3,2D,3D,4D

InChI Key

MZHCENGPTKEIGP-RLTMCGQMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C(=O)O)C([2H])([2H])[2H])Cl)[2H])Cl)[2H]

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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